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Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)phenol

Cat. No.: B1281707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical

synthesis. This document is intended to serve as a core reference for researchers and

professionals in drug development, offering detailed spectral data and the methodologies for

their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-Chloro-2-
(trifluoromethyl)phenol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

7.49 d Ar-H

7.38 dd Ar-H

6.91 d Ar-H

5.44 br s -OH
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Solvent: CDCl₃. Data obtained from a patent providing synthesis and characterization details.

[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in the searched literature. C-OH

Data not available in the searched literature. C-CF₃

Data not available in the searched literature. C-Cl

Data not available in the searched literature. Aromatic C-H

Data not available in the searched literature. Aromatic C-H

Data not available in the searched literature. Aromatic C-H

Data not available in the searched literature. CF₃

Note: Experimentally determined ¹³C NMR data for 4-Chloro-2-(trifluoromethyl)phenol was

not found in the public domain during the literature search.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch

~3100-3000 Aromatic C-H stretch

~1600, ~1480 Aromatic C=C stretch

~1320 C-O stretch

~1100-1350 C-F stretch (strong)

~800-600 C-Cl stretch

Note: A detailed experimental IR peak list for 4-Chloro-2-(trifluoromethyl)phenol was not

available. The presented data is based on typical absorption ranges for the functional groups

present in the molecule.
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Table 4: Mass Spectrometry Data
m/z Interpretation

196/198
[M]⁺ molecular ion peak (presence of ³⁵Cl and

³⁷Cl isotopes)

Data not available
Fragmentation pattern data was not found in the

searched literature.

Note: The molecular ion peak is predicted based on the molecular weight of the compound

(196.55 g/mol ). The presence of a chlorine atom will result in an M+2 peak with an intensity of

approximately one-third of the molecular ion peak.[2] Detailed experimental fragmentation data

was not found.

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

analysis of phenolic compounds like 4-Chloro-2-(trifluoromethyl)phenol.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-Chloro-2-(trifluoromethyl)phenol is dissolved in about 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

For ¹H NMR, the spectral width is set to cover the aromatic and hydroxyl proton regions

(typically 0-12 ppm).
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For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with

a spectral width covering the aromatic and trifluoromethyl carbon regions (typically 0-160

ppm).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of 4-Chloro-2-(trifluoromethyl)phenol (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then compressed in a pellet die under high pressure to form a thin,

transparent pellet.

Data Acquisition:

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: A dilute solution of 4-Chloro-2-(trifluoromethyl)phenol is prepared in

a volatile organic solvent (e.g., dichloromethane or methanol).

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable

capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is

programmed to ramp up to ensure separation from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI) at 70 eV.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-
Chloro-2-(trifluoromethyl)phenol.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 4-
Chloro-2-(trifluoromethyl)phenol.

Data Integration for Structure Confirmation

NMR Data
IR Data

MS Data

Confirmation

¹H NMR:
- Number of signals

- Chemical shifts
- Integration
- Multiplicity

Confirmed Structure of
4-Chloro-2-(trifluoromethyl)phenol

¹³C NMR:
- Number of signals

- Chemical shifts

IR Spectroscopy:
- Presence of functional groups
(O-H, C-F, C-Cl, Aromatic C=C)

Mass Spectrometry:
- Molecular weight (M⁺)
- Isotopic pattern (Cl)

- Fragmentation pattern

Click to download full resolution via product page

Caption: Integration of data from multiple spectroscopic techniques for the unambiguous

structural confirmation of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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